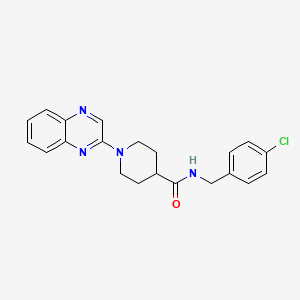

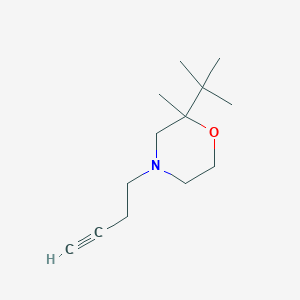

![molecular formula C8H14ClN7 B2444117 Clorhidrato de 1-[(1-propil-1H-1,2,3,4-tetrazol-5-il)metil]-1H-pirazol-4-amina CAS No. 2105013-19-0](/img/structure/B2444117.png)

Clorhidrato de 1-[(1-propil-1H-1,2,3,4-tetrazol-5-il)metil]-1H-pirazol-4-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetrazoles are a class of synthetic organic compounds that consist of a 5-member ring of four nitrogen atoms and one carbon atom . They are known for their high nitrogen content and have found use in various fields such as pharmaceuticals . Pyrazoles refer to a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

Tetrazoles can be synthesized from amines, triethyl orthoformate, and sodium azide through a reaction catalyzed by Yb(OTf)3 . Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Molecular Structure Analysis

The tetrazole ring is a five-membered aza compound with 6π electrons, and its reactivity is similar to aromatic compounds . The pyrazole ring is a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis

Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

Tetrazoles are crystalline and odorless, with a melting point temperature at 155–157°C . They can decompose upon heating to emit toxic nitrogen fumes . They are soluble in water and acetonitrile .Aplicaciones Científicas De Investigación

- Los tetrazoles y sus derivados juegan un papel crucial en la química medicinal. Los investigadores han explorado su potencial como agentes antivirales, antibacterianos y antifúngicos. La presencia del anillo tetrazol imparte propiedades únicas, como la acidez y la reactividad, que pueden aprovecharse para el diseño de fármacos .

- Por ejemplo, los compuestos que contienen tetrazol se han investigado por su actividad anticancerígena. Los nuevos bis-alquinos con triazoles di-sustituidos mostraron resultados prometedores en este contexto .

- Los tetrazoles se utilizan ampliamente en la química click, un enfoque sintético poderoso para unir moléculas. La reacción de cicloadición azida-alquino, facilitada por tetrazoles, permite la bioconjugación y el etiquetado eficientes de biomoléculas .

Química Medicinal y Desarrollo de Fármacos

Química Click y Bioconjugación

Actividad Biológica e Inhibición Enzimática

Mecanismo De Acción

Mode of Action

The compound acts as an AT1 receptor inhibitor . By blocking the AT1 receptor, it prevents the binding of angiotensin II, a potent vasoconstrictor. This results in vasodilation, which helps to lower blood pressure. Additionally, by inhibiting the action of angiotensin II, it also reduces the secretion of aldosterone, a hormone that increases the reabsorption of sodium and water in the kidneys, further contributing to a decrease in blood pressure .

Biochemical Pathways

The inhibition of the AT1 receptor disrupts the renin-angiotensin-aldosterone system (RAAS). This leads to a decrease in vasoconstriction and a reduction in the reabsorption of sodium and water in the kidneys. As a result, there is a decrease in blood volume and a reduction in blood pressure .

Result of Action

The primary result of the action of this compound is the reduction of blood pressure . By inhibiting the AT1 receptor, it causes vasodilation and reduces the reabsorption of sodium and water in the kidneys, leading to a decrease in blood volume and blood pressure . This can be beneficial in the treatment of conditions such as hypertension.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(1-propyltetrazol-5-yl)methyl]pyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N7.ClH/c1-2-3-15-8(11-12-13-15)6-14-5-7(9)4-10-14;/h4-5H,2-3,6,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBJMHMCOJWMOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NN=N1)CN2C=C(C=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

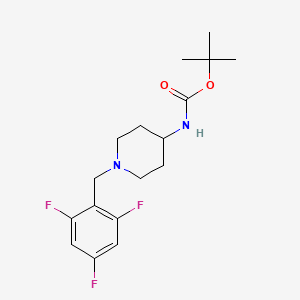

![4-(4-acetylphenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2444041.png)

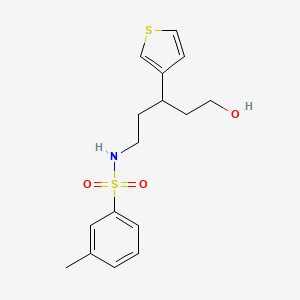

![2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2444042.png)

![5-[(4-methoxyphenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2444045.png)

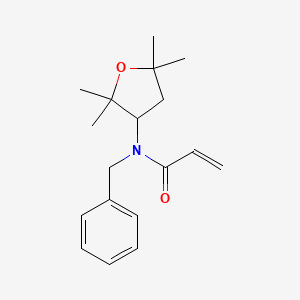

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-phenylphenyl)methanone](/img/structure/B2444047.png)

![3-Methylthieno[3,2-b]pyridin-6-ol](/img/structure/B2444052.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2444054.png)